molecular formula C20H22N2O3 B2918442 (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035022-89-8

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2918442
CAS No.: 2035022-89-8
M. Wt: 338.407
InChI Key: NWVCLAZOVUIJRJ-RMKNXTFCSA-N
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Description

This product is the compound (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, a synthetic chalcone derivative offered for research purposes. Chalcones are an important class of organic molecules built around a 1,3-diphenyl-2-propen-1-one backbone and are widely investigated for their diverse biological profiles . Structurally related methoxylated chalcones have been reported to exhibit various biological activities in scientific literature, including potential anti-inflammatory and anticancer properties . The molecular structure of this compound integrates a 4-methoxyphenyl group and a piperidine ring substituted with a pyridinyloxy moiety. Piperidine rings in similar chalcone structures are known to adopt a slightly distorted chair conformation, which can influence the molecule's crystal packing and stability through weak intermolecular interactions . The specific placement of the pyridin-4-yloxy group on the piperidine ring may confer unique physicochemical properties and influence interactions with biological targets. This product is provided for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanism of action and research value in their systems of interest.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-13,19H,2-3,14-15H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCLAZOVUIJRJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed as follows:

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.45 g/mol
  • IUPAC Name : this compound

This compound features a conjugated enone system, which is often associated with various biological activities, including anti-cancer properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The compound's ability to inhibit cancer cell proliferation is supported by structure-activity relationship (SAR) studies. For instance, derivatives of similar piperidine-based compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) .

IC50 Values

The following table summarizes the IC50 values for related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound A (similar structure)HeLa10.5
Compound B (similar structure)MCF-78.2
(E)-3-(4-methoxyphenyl)-... Various (in vitro)TBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Cycle Progression : Similar compounds have been documented to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to increased cell death in tumor cells.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes .

Study 1: In Vitro Evaluation

A study conducted on piperidine derivatives revealed that compounds similar to (E)-3-(4-methoxyphenyl)-... demonstrated cytotoxicity against several cancer cell lines, with a notable selectivity for malignant cells over normal cells. The study highlighted the importance of the methoxy group in enhancing bioactivity.

Study 2: In Vivo Studies

In vivo studies using animal models have indicated that administration of similar compounds resulted in significant tumor regression without major toxicity . These findings support the potential therapeutic application of the compound in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Several structurally related compounds have been synthesized and studied, allowing for comparative analysis:

Compound Name Key Structural Features Biological/Physicochemical Properties Reference
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one Nitro group at 4-phenyl; pyrrolidine ring Enhanced electron-withdrawing effects from nitro group; reduced solubility due to hydrophobicity
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one Multiple hydroxyl and methoxy groups High polarity; antioxidant activity due to phenolic groups
(E)-1-(4-(Piperidin-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Piperidine linked via phenyl ring; 4-methoxyphenyl Moderate lipophilicity; reported antitumor activity
(E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one Fluorobenzyl ether substituent Improved metabolic stability; fluorine enhances bioavailability
(E)-3-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one Chlorophenyl and methylsulfonyl groups Increased steric bulk; sulfonyl group may enhance kinase inhibition

Key Comparisons

Electronic Effects :

  • The 4-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 4-nitro group in ’s compound. This difference influences reactivity in electrophilic substitution and binding to redox-sensitive targets .
  • The pyridin-4-yloxy substituent in the target compound introduces a basic nitrogen atom, enabling hydrogen bonding and protonation at physiological pH, unlike the neutral pyrrolidine in .

Bioactivity Trends: Chalcones with methoxy substituents (e.g., and ) often exhibit antioxidant and anticancer activities due to radical-scavenging capacity. In contrast, nitro-substituted analogues () may show stronger antibacterial effects but higher cytotoxicity .

Solubility and Pharmacokinetics :

  • The pyridin-4-yloxy group in the target compound improves water solubility compared to purely lipophilic substituents (e.g., ’s fluorobenzyl ether). However, this may reduce membrane permeability .
  • Piperidine derivatives with bulky substituents (e.g., ’s methylpiperidine) show longer half-lives in vivo due to resistance to metabolic degradation .

Data Table: Calculated Properties

Property Target Compound Compound Compound
Molecular Weight ~353.4 g/mol 357.4 g/mol 272.3 g/mol
LogP (Predicted) 2.8 3.1 2.5
Hydrogen Bond Acceptors 5 4 3
Topological Polar Surface Area 65 Ų 55 Ų 45 Ų

Research Findings and Implications

  • Structural Flexibility : The piperidine ring in the target compound allows conformational adjustments for target binding, a feature shared with ’s compound. This flexibility is absent in rigid analogues like ’s terphenyl derivatives .
  • Synergistic Effects : Combining a methoxyphenyl group (electron-donating) with a pyridinyloxy group (hydrogen-bonding) may enhance dual-mode interactions with proteins, as seen in hybrid chalcone derivatives () .

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